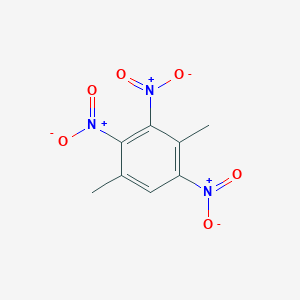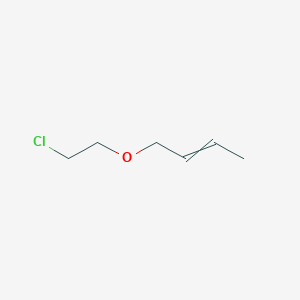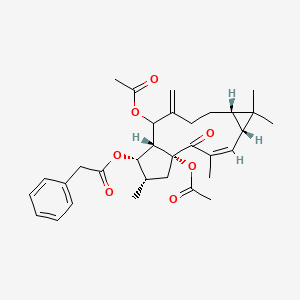
1,4-Dimethyl-2,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2,3,5-trinitrobenzene is an organic compound with the molecular formula C8H7N3O6. It is a derivative of benzene, where three nitro groups (NO2) and two methyl groups (CH3) are attached to the benzene ring. This compound is known for its high reactivity due to the presence of multiple nitro groups, which makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,4-Dimethyl-2,3,5-trinitrobenzene can be synthesized through the nitration of 1,4-dimethylbenzene (p-xylene). The nitration process involves the introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound involves large-scale nitration reactors where p-xylene is treated with a nitrating mixture. The reaction conditions, such as temperature, concentration of acids, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
1,4-Dimethyl-2,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1,4-Dimethyl-2,3,5-triaminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1,4-Dicarboxy-2,3,5-trinitrobenzene.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2,3,5-trinitrobenzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical studies to understand the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity and stability under certain conditions.
Mecanismo De Acción
The mechanism of action of 1,4-dimethyl-2,3,5-trinitrobenzene involves its interaction with various molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
- 1,3,5-Trinitrobenzene
- 2,4,6-Trinitrotoluene (TNT)
- 1,3-Dimethyl-2,4,6-trinitrobenzene
Comparison:
1,4-Dimethyl-2,3,5-trinitrobenzene is unique due to the specific positioning of its nitro and methyl groups, which influences its reactivity and stability. Compared to 1,3,5-trinitrobenzene, it has additional methyl groups that can undergo further chemical transformations. Compared to 2,4,6-trinitrotoluene, it has a different arrangement of nitro groups, which affects its explosive properties and reactivity.
Propiedades
Número CAS |
602-27-7 |
|---|---|
Fórmula molecular |
C8H7N3O6 |
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
1,4-dimethyl-2,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O6/c1-4-3-6(9(12)13)5(2)8(11(16)17)7(4)10(14)15/h3H,1-2H3 |
Clave InChI |
ZKPLTLWJBLZUSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)


![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)



![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)


